3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine
Overview
Description
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C11H9N5O and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein kinase involved in the regulation of the cell cycle . It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects several biochemical pathways. The most notable is the Ras/Erk pathway, which is associated with cell proliferation . Inhibition of CDK2 disrupts this pathway, leading to a decrease in cell proliferation .
Pharmacokinetics
These properties, which include good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms, contribute to the compound’s bioavailability .
Result of Action
The result of the action of this compound is a significant reduction in cell proliferation. This is due to the compound’s ability to inhibit CDK2, leading to alterations in cell cycle progression and the induction of apoptosis . The compound has shown superior cytotoxic activities against certain cell lines .
Biochemical Analysis
Biochemical Properties
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclin-dependent kinase 2 (CDK2), where this compound acts as an inhibitor . This inhibition is crucial for regulating the cell cycle and has implications for cancer treatment. Additionally, the compound has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 by altering cell cycle progression and promoting cell death . Furthermore, it affects the PI3K/Akt and Ras/Erk signaling pathways, which are critical for cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDK2, inhibiting their activity and preventing the phosphorylation of key substrates involved in cell cycle regulation . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions within the enzyme’s active site. Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that affect its long-term efficacy. Studies have shown that the compound remains stable under various conditions, but its effects on cellular function can change over time. For example, prolonged exposure to the compound can lead to sustained inhibition of CDK2 activity and continuous induction of apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, as well as the levels of metabolites produced. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . For example, its localization to the nucleus allows it to interact with nuclear proteins and influence gene expression. Post-translational modifications and targeting signals play a role in directing the compound to its appropriate subcellular locations.
Properties
IUPAC Name |
3-(4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-17-10-2-3-13-11(15-10)8-6-14-16-5-4-12-7-9(8)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAKTNUQPXTDBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C2=C3C=NC=CN3N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.